N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions One common approach is the condensation of 3-chloro-4-fluoroaniline with 3-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, dihydropyridine derivatives are known to interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern on the phenyl rings and the presence of the carboxamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-10-14(6-7-17(16)22)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-13(21)9-12/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFKOBRPHAOZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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